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2-Azabicyclo[2.2.1]hept-5-ene-3-thione

Cat. No.: B12525029
CAS No.: 653603-19-1
M. Wt: 125.19 g/mol
InChI Key: MSJGRCUJWYFETN-UHFFFAOYSA-N
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Description

Contextual Significance of Bridged Azabicyclic Systems in Organic Synthesis and Molecular Design

Bridged bicyclic compounds are molecules in which two rings share three or more atoms, creating a rigid three-dimensional structure. google.com When one of the atoms in the ring system is nitrogen, the resulting structure is a bridged azabicyclic system. These scaffolds are highly prized in organic synthesis and medicinal chemistry for several reasons. Their rigid conformation reduces the entropic penalty upon binding to biological targets, which can lead to enhanced potency and selectivity. evitachem.com This structural rigidity ensures a well-defined spatial arrangement of substituents, which is crucial for optimizing interactions with enzyme active sites or receptors. evitachem.com

The introduction of bridged systems, such as the 2-azabicyclo[2.2.1]heptane framework, into a molecule can positively influence its pharmacokinetic properties by increasing its three-dimensionality and often reducing lipophilicity. evitachem.com Synthetic strategies to access these valuable structures are diverse and include ring-closing metathesis and radical translocation reactions. evitachem.comresearchgate.net The versatility of these skeletons is demonstrated by their presence in numerous natural products and pharmaceuticals, where they serve as key intermediates in the synthesis of tropane (B1204802) alkaloids and other complex targets. evitachem.com

Distinctive Structural and Electronic Features of the 2-Azabicyclo[2.2.1]hept-5-ene Skeleton

The 2-azabicyclo[2.2.1]hept-5-ene skeleton is a strained bicyclic system that serves as the foundation for the title compound and its well-known oxygen analogue, (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly referred to as Vince Lactam. wikipedia.orgnih.gov The structure consists of a six-membered ring constrained by a one-carbon bridge (C7), forcing the molecule into a rigid, boat-like conformation.

Key structural features include:

Ring Strain: The geometry deviates significantly from ideal bond angles, leading to inherent ring strain. This strain is a source of reactivity, making the system amenable to various chemical transformations. youtube.comnih.gov

Bridgehead Atoms: Atoms C1 and C4 are the bridgehead atoms, which are part of both rings. According to Bredt's rule, forming a double bond at a bridgehead position in a small bicyclic system like this would introduce excessive strain, making it highly unfavorable. google.com

Exo and Endo Faces: The bridged structure creates two distinct faces for substituent attachment: the exo face (pointing away from the longer bridge) and the endo face (pointing towards the longer bridge). This stereochemical distinction is critical in controlling the outcome of reactions. google.com

Alkene Functionality: The double bond between C5 and C6 is a key reactive site, allowing for a wide range of functionalization reactions, including hydrogenations, epoxidations, and dihydroxylations. smolecule.com

Amide/Thioamide Group: The lactam (or thiolactam) functionality is part of a five-membered ring fused to the bicyclic framework. The nitrogen atom and the adjacent carbonyl (or thiocarbonyl) group provide additional handles for chemical modification.

The parent lactam, Vince Lactam, is a cornerstone in medicinal chemistry, famously serving as a key intermediate in the synthesis of antiviral drugs like Abacavir and Carbovir. wikipedia.orgsmolecule.comoup.com Its utility stems directly from the reliable stereocontrol and diverse reactivity offered by this unique bicyclic skeleton.

Table 1: Properties of the Parent Compound, (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one Note: Data for the thione derivative is not widely published; this table provides context for the core skeleton.

Property Value
Chemical Formula C₆H₇NO
Molar Mass 109.13 g·mol⁻¹ sigmaaldrich.com
Appearance Solid
CAS Number 49805-30-3 (racemate) sigmaaldrich.com
Synonyms Vince Lactam, 4-Amino-2-cyclopentene-1-carboxylic acid lactam sigmaaldrich.com
Key Application Synthetic precursor for carbocyclic nucleosides wikipedia.orggoogle.com

Conceptual Framework of Thiocarbonyl Derivatives within Strained Ring Systems

The conversion of a carbonyl group (C=O) into a thiocarbonyl group (C=S) is a fundamental transformation in organic synthesis known as thionation. This reaction imparts unique properties to the molecule. The C=S bond is longer and weaker than the C=O bond, and the sulfur atom is larger, more polarizable, and a better hydrogen bond acceptor.

In the context of strained ring systems, introducing a thiocarbonyl group can modulate the molecule's electronic properties and reactivity. The most common method for converting a lactam to a thiolactam is through the use of a thionating agent, with Lawesson's reagent being a prominent example. arkat-usa.org Studies on the thionation of related bicyclic β-lactam systems, such as penicillins and cephalosporins, have shown that this conversion is a viable synthetic strategy, yielding the corresponding β-thiolactams. arkat-usa.orgumich.edu These sulfur-containing analogues are often explored to overcome bacterial resistance mechanisms that target the original lactam ring. arkat-usa.org

The synthesis of 2-Azabicyclo[2.2.1]hept-5-ene-3-thione would therefore conceptually begin with its readily available lactam precursor, Vince Lactam. The reaction with a thionating agent like Lawesson's reagent or phosphorus pentasulfide would replace the carbonyl oxygen with sulfur to furnish the target thiolactam. organic-chemistry.org This process provides a direct entry into a new class of compounds based on the versatile azabicyclic scaffold, opening the door to novel reactivity and biological evaluation.

Research Landscape and Academic Importance of this compound as a Unique Synthon

While its oxygen-containing counterpart, Vince Lactam, is a well-documented and commercially significant building block, this compound is a far more specialized compound with a limited but intriguing research footprint. wikipedia.orgnih.gov Its academic importance lies not in widespread application but in its potential as a unique synthon for creating novel molecular diversity.

The primary route to this thiolactam is the thionation of Vince Lactam, a process mentioned in academic research focused on creating new heterocyclic systems. core.ac.uk Once formed, the thiolactam offers distinct reactive pathways compared to the lactam. For instance, the sulfur atom can be alkylated to form a 3-thioalkyl-2-azabicyclo[2.2.1]hepta-2,5-diene, a reactive intermediate for further elaboration. core.ac.uk

Furthermore, research has shown that related azabicyclic skeletons can be used to construct more complex fused heterocycles. For example, reactions with isothiocyanates can lead to the formation of fused thiohydantoin systems, demonstrating the utility of the azabicyclic framework in building complex, multi-ring structures. oup.com The presence of the thiocarbonyl group in this compound makes it an ideal precursor for analogous but distinct chemical explorations. By serving as a sulfur-containing analogue of a key pharmaceutical intermediate, it represents a strategic target for synthetic chemists aiming to develop new scaffolds for medicinal chemistry and explore the reactivity of thiocarbonyls within a strained, stereochemically defined environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NS B12525029 2-Azabicyclo[2.2.1]hept-5-ene-3-thione CAS No. 653603-19-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

653603-19-1

Molecular Formula

C6H7NS

Molecular Weight

125.19 g/mol

IUPAC Name

2-azabicyclo[2.2.1]hept-5-ene-3-thione

InChI

InChI=1S/C6H7NS/c8-6-4-1-2-5(3-4)7-6/h1-2,4-5H,3H2,(H,7,8)

InChI Key

MSJGRCUJWYFETN-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1NC2=S

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Azabicyclo 2.2.1 Hept 5 Ene 3 Thione and Its Analogues

Strategies for Direct Thiocarbonyl Group Introduction within Bridged Azabicyclic Frameworks

The direct conversion of a carbonyl group to a thiocarbonyl group, known as thionation, is a fundamental transformation in organic synthesis. For bridged azabicyclic frameworks, such as the precursor to 2-azabicyclo[2.2.1]hept-5-ene-3-thione, this conversion is most commonly achieved using specific thionating agents.

Lawesson's reagent is a widely employed and effective reagent for the thionation of amides, lactams, ketones, and esters. organic-chemistry.orgnih.govnih.gov The reaction mechanism involves the reagent existing in equilibrium with a more reactive dithiophosphine ylide. nih.gov This ylide reacts with the carbonyl group to form a transient thiaoxaphosphetane intermediate. organic-chemistry.orgnih.gov The driving force of the reaction is the formation of a stable phosphorus-oxygen double bond, leading to the desired thiocarbonyl compound. organic-chemistry.orgnih.gov

The reactivity of the carbonyl group towards Lawesson's reagent is influenced by the surrounding molecular structure. Generally, amides and lactams react faster than esters. organic-chemistry.orgnih.gov In the context of bicyclic β-lactams, such as penicillins and cephalosporins, thionation with Lawesson's reagent has been shown to be sensitive to reaction conditions and the specific bicyclic framework. arkat-usa.org For instance, cephalosporins tend to be more reactive than penicillins. arkat-usa.org While specific studies on the direct thionation of 2-azabicyclo[2.2.1]hept-5-en-3-one are not extensively detailed in the provided results, the principles of using Lawesson's reagent on similar bicyclic lactam structures are well-established. organic-chemistry.orgnih.govarkat-usa.org

Chemo- and Regioselective Routes to the this compound Core

The synthesis of the 2-azabicyclo[2.2.1]hept-5-ene core structure, the precursor to the thione, often relies on cycloaddition reactions. A prominent method is the Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable dienophile. google.comgoogle.com

One established route involves the [4+2] cycloaddition of cyclopentadiene with an activated imine. For example, an iminium salt generated in situ from formaldehyde (B43269) and a primary alkylamine hydrochloride can undergo a facile aza-Diels-Alder reaction with cyclopentadiene. researchgate.net Another approach utilizes the reaction of cyclopentadiene with chlorosulfonyl isocyanate, which initially forms a β-lactam that can rearrange to the desired 2-azabicyclo[2.2.1]hept-5-en-3-one framework. google.comgoogle.com However, this method can result in low yields. google.com

A more efficient synthesis involves the Diels-Alder reaction of cyclopentadiene with methanesulfonyl cyanide to produce 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene. google.comgoogle.com This intermediate is then hydrolyzed, often in the presence of an acid like acetic acid, to yield 2-azabicyclo[2.2.1]hept-5-en-3-one. google.comgoogle.com This two-step process provides a chemo- and regioselective pathway to the core bicyclic lactam structure. The subsequent thionation of this lactam, as discussed previously, would then lead to this compound.

Enantioselective Synthesis and Chiral Resolution Techniques for this compound Stereoisomers

The synthesis of enantiomerically pure 2-azabicyclo[2.2.1]hept-5-en-3-one, the direct precursor to the thione, is of significant interest. One powerful method for obtaining single enantiomers is through enzymatic resolution of the racemic lactam. nih.gov For instance, whole cells of Bradyrhizobium japonicum USDA 6 have been shown to contain both (+)-γ-lactamase and (-)-γ-lactamase activities. nih.gov These enzymes can be used to selectively hydrolyze one enantiomer of the racemic lactam, allowing for the isolation of the other in high enantiomeric excess. nih.gov Specifically, the use of these recombinant enzymes can yield either optically pure (+)-2-azabicyclo[2.2.1]hept-5-en-3-one or its (-) enantiomer. nih.gov

Another strategy for achieving enantioselectivity is through the use of chiral auxiliaries in the synthesis of the bicyclic framework. For example, an aza-Diels-Alder reaction between cyclopentadiene and a protonated glyoxylate (B1226380) imine bearing chiral auxiliaries, such as N-(S)- or N-(R)-1-phenylethyl and (-)-8-phenylmenthyl or (+)-8-phenylneomenthyl, can produce optically active 2-azabicyclo[2.2.1]hept-5-enes. sciforum.net

Chiral resolution of the final racemic product or intermediates can also be accomplished using chromatographic techniques. Chiral High-Performance Liquid Chromatography (HPLC) is a common method for separating enantiomers. lcms.cznih.gov This can involve the use of chiral stationary phases, such as crown ether-based columns, which can effectively resolve racemic mixtures. ijcpa.in Diastereomeric resolution, where the racemic mixture is reacted with a chiral resolving agent to form diastereomers that can be separated by standard chromatography or crystallization, is another viable approach. nih.gov Once the desired enantiomer of the lactam is isolated, it can be converted to the corresponding enantiomerically pure thione.

Derivatization Pathways from 2-Azabicyclo[2.2.1]hept-5-en-3-one Precursors to the Thione Analogue

The primary pathway for the synthesis of this compound from its corresponding lactam precursor, 2-azabicyclo[2.2.1]hept-5-en-3-one, is through a thionation reaction. The most common and effective reagent for this transformation is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). organic-chemistry.orgnih.gov

The reaction involves heating the lactam with Lawesson's reagent in an appropriate solvent, such as toluene (B28343) or xylene. The mechanism proceeds through a four-membered ring intermediate, ultimately replacing the carbonyl oxygen with a sulfur atom. organic-chemistry.org The reaction conditions, including temperature and reaction time, can be optimized to achieve high yields of the desired thiolactam. arkat-usa.org While the reaction is generally efficient for lactams, the specific conditions for the thionation of 2-azabicyclo[2.2.1]hept-5-en-3-one would require experimental optimization.

The versatility of Lawesson's reagent allows for the conversion of a wide range of carbonyl compounds to their thio-analogues. nih.govnih.gov This makes it a reliable choice for the synthesis of this compound from its readily available lactam precursor.

Table 1: Thionation of Carbonyl Compounds with Lawesson's Reagent

Starting MaterialProductReagentKey Features
KetoneThioketoneLawesson's ReagentGenerally faster reaction than esters. organic-chemistry.orgnih.gov
EsterThioesterLawesson's ReagentCan be unreactive depending on conditions. organic-chemistry.org
AmideThioamideLawesson's ReagentFaster reaction than esters. organic-chemistry.orgnih.gov
LactamThiolactamLawesson's ReagentFaster reaction than esters. organic-chemistry.orgnih.gov
2-Azabicyclo[2.2.1]hept-5-en-3-oneThis compoundLawesson's ReagentExpected to be an effective method.

Cycloaddition/Rearrangement Approaches for Azabicyclic Thiones

While the direct thionation of a pre-formed azabicyclic lactam is a common route, cycloaddition reactions can also be employed to construct the core structure, which can then be converted to the thione. The Diels-Alder reaction is a powerful tool for forming bicyclic systems. google.comgoogle.comresearchgate.net

A relevant approach involves the [4+2] cycloaddition of cyclopentadiene with a suitable dienophile containing a nitrogen and a potential thiocarbonyl group or a group that can be converted to it. For instance, a reaction could be envisioned with a thioformyl (B1219250) imine or a related species, although such dienophiles can be highly reactive and unstable.

A more practical strategy involves a cycloaddition followed by a rearrangement or further functional group manipulation. As mentioned previously, the Diels-Alder reaction of cyclopentadiene with chlorosulfonyl isocyanate leads to a bicyclic adduct that can be converted to 2-azabicyclo[2.2.1]hept-5-en-3-one. google.comgoogle.com This lactam is then the immediate precursor to the thione.

Another example of a cycloaddition/rearrangement strategy involves the reaction of cyclopentadiene with an iminium salt, generated in situ, to form the 2-azabicyclo[2.2.1]heptane skeleton. researchgate.net While this directly yields the amine, subsequent oxidation to the lactam and then thionation would be required to arrive at the target thione.

Furthermore, 1,3-dipolar cycloadditions represent another class of reactions that can be used to construct heterocyclic rings. youtube.comyoutube.comnih.gov While not directly leading to the this compound structure in the examples found, the principles of cycloaddition chemistry offer a broad scope for designing novel synthetic routes to this and related azabicyclic thiones.

Explorations into the Reactivity and Reaction Mechanisms of 2 Azabicyclo 2.2.1 Hept 5 Ene 3 Thione

Pericyclic Reactions and Cycloaddition Chemistry Involving the Thiocarbonyl Moiety

The thiocarbonyl group within the 2-azabicyclo[2.2.1]hept-5-ene-3-thione framework is an active participant in various cycloaddition reactions. Its electronic properties allow it to react as a dienophile or to serve as a precursor to reactive intermediates for dipolar cycloadditions.

The thiocarbonyl group (C=S) can serve as a potent dienophile in [4+2] cycloaddition reactions, a transformation also known as a thio-Diels-Alder reaction. In these reactions, the thione reacts with a 1,3-diene to form a six-membered dihydrothiopyran ring. While this reactivity is a general feature of thioketones, specific studies on this compound as the dienophile are not extensively documented. However, related studies demonstrate the principle. For instance, thermal cycloaddition reactions between thioketones like adamantanethione and thiobenzophenone (B74592) and various o-quinone methanides proceed smoothly at elevated temperatures to afford novel [4+2] cycloadducts, specifically researchgate.netrsc.orgbenzoxathiines, in good yields. rsc.org These reactions occur with high regioselectivity, showcasing the synthetic utility of thiones in constructing sulfur-containing heterocyclic systems. rsc.org

A significant pathway for the reactivity of this compound involves its transformation into mesoionic intermediates, specifically bicyclic thioisomünchnones (1,3-thiazolium-4-olates). researchgate.net These compounds are aromatic, nonbenzenoid heterocycles that behave as 1,3-dipoles in cycloaddition reactions. researchgate.netwikipedia.org The reaction of these conformationally restricted thioisomünchnones with dipolarophiles, such as acetylenes, provides a chemoselective route to various heterocyclic products. researchgate.net

The cycloaddition of a bicyclic thioisomünchnone with asymmetrically substituted acetylenes has been studied to understand the mechanistic and regiochemical outcomes of these transformations. researchgate.net These [3+2] cycloadditions are a powerful tool for creating complex, five-membered rings. wikipedia.orgnih.gov The initial cycloadducts are often transient and undergo further reactions, such as fragmentation or rearrangement, to yield stable final products. researchgate.net For example, the reaction of thioisomünchnones with azodicarboxylates leads to 1,2,4-triazine (B1199460) derivatives following a selective fragmentation of the initial adduct. researchgate.net

Table 1: Cycloaddition Reactions Involving Thione-Derived Intermediates
Reaction TypeIntermediateDipolarophileProduct TypeReference
[3+2] CycloadditionBicyclic ThioisomünchnoneAcetylenesTransient 7-thia-2-azabicyclo[2.2.1]hept-5-en-3-ones researchgate.net
[3+2] CycloadditionThioisomünchnoneAzodicarboxylates1,2,4-Triazine derivatives (after fragmentation) researchgate.net

Nucleophilic and Electrophilic Transformations at the Thiocarbonyl Center

The thiocarbonyl group is polarized, with a partially positive carbon atom and a partially negative sulfur atom, making it susceptible to both nucleophilic and electrophilic attacks.

Electrophilic Attack: The sulfur atom of the thione is nucleophilic and readily reacts with electrophiles. A notable example is the S-alkylation reaction. The formation of 3-ethylthio-2-azabicyclo[2.2.1]hept-2,5-diene indicates that the thione can be readily S-alkylated, which transforms the thiocarbonyl group into a thioether and results in the formation of a diene system within the bicyclic framework. core.ac.uk

Nucleophilic Attack: The carbon atom of the thiocarbonyl group is electrophilic and can be attacked by nucleophiles. mangaldaicollege.org While specific examples involving this compound are not detailed in the provided literature, general reactivity patterns of thiones suggest that they can react with organometallic reagents (e.g., organolithiums, Grignard reagents) or other nucleophiles to form a new carbon-nucleophile bond at the thiocarbonyl carbon. In a related context, the phosphorylation of precursor amines or alcohols in the 2-azabicyclo[2.2.1]hept-5-ene system with reagents like diphenylphosphinic chloride highlights the susceptibility of the bicyclic system to nucleophilic substitution reactions to create functionalized derivatives. psu.edu

Rearrangement Processes within the Bridged Thione System (e.g., sulfur elimination pathways)

Rearrangements and fragmentation pathways are crucial aspects of the chemistry of this compound derivatives, particularly following cycloaddition reactions. The spontaneous loss of sulfur from transient cycloadducts is a key step in the synthesis of pyridin-2-ones or thiophenes from thioisomünchnone precursors. researchgate.net

Initially, the mechanism for this sulfur extrusion was thought to be a concerted retro-cheletropic reaction. However, recent combined experimental and computational studies on a conformationally-restricted bicyclic thioisomünchnone have unveiled a different, more favorable pathway. researchgate.net These studies indicate that the elimination of sulfur proceeds through a sigmatropic shift, which involves the intermediacy of a transient thiirane (B1199164) (episulfide) species. researchgate.net This revised mechanism provides new insights and opens up different synthetic possibilities based on the controlled fragmentation of these mesoionic cycloadducts. researchgate.net

Table 2: Proposed Mechanisms for Sulfur Elimination from Thioisomünchnone-Acetylene Cycloadducts
MechanismDescriptionIntermediateStatusReference
Retro-Cheletropic ReactionA concerted pathway where sulfur is extruded directly from the cycloadduct.NonePreviously proposed, now considered less favorable. researchgate.net
Sigmatropic ShiftA stepwise pathway involving a rearrangement to a different isomeric structure.Thiirane speciesFavored pathway based on recent computational and experimental data. researchgate.net

Transition Metal-Catalyzed Reactions Modifying the this compound Skeleton

While the thione group itself can participate in metal-catalyzed reactions, much of the research on modifying the 2-azabicyclo[2.2.1]hept-5-ene skeleton has utilized its oxygen analog, Vince lactam. researchgate.net The lactam has served as a versatile model substrate in the development of numerous transition metal-catalyzed reactions. researchgate.netjst.go.jp

For example, copper-mediated N-arylation has been successfully applied to Vince lactam, demonstrating a method to functionalize the nitrogen atom of the bicyclic system. researchgate.net Furthermore, rhodium and copper catalysts have been employed in reactions between 2-azabicyclo[2.2.1]hept-5-en-3-ones and arylboronic acids. jst.go.jp These methodologies showcase how transition metal catalysis can be used to forge new carbon-nitrogen or carbon-carbon bonds, adding molecular complexity to the core structure. Although these examples were performed on the lactam, they suggest potential pathways for the synthetic modification of the this compound framework, assuming the thione group can be either tolerated or selectively manipulated under catalytic conditions.

Structural Elucidation and Stereochemical Analysis of 2 Azabicyclo 2.2.1 Hept 5 Ene 3 Thione and Its Derivatives

Advanced Spectroscopic Characterization for Structural Assignment and Mechanistic Insights

Spectroscopic methodologies are indispensable tools for the definitive structural assignment of complex organic molecules. In the case of 2-azabicyclo[2.2.1]hept-5-ene-3-thione, a combination of nuclear magnetic resonance, vibrational, and electronic spectroscopies provides a comprehensive picture of its molecular framework and the electronic environment of the key thiocarbonyl functional group.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic compounds, offering deep insights into the connectivity and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are pivotal. While specific spectral data for the thione is not extensively published, the well-documented spectra of its oxygen analog, 2-azabicyclo[2.2.1]hept-5-en-3-one, provide a robust framework for predicting and interpreting the thione's NMR characteristics. chemicalbook.comchemicalbook.com

The ¹H NMR spectrum of the parent lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one, exhibits characteristic signals for the vinyl, bridgehead, and bridge protons. chemicalbook.com The vinyl protons (H-5 and H-6) typically appear as a multiplet in the downfield region. The bridgehead protons (H-1 and H-4) also resonate at distinct chemical shifts, and their coupling patterns provide crucial information about the bicyclic ring system's geometry. The methylene (B1212753) bridge proton (H-7) often shows complex splitting due to coupling with multiple neighbors.

Upon substitution of the carbonyl oxygen with sulfur to form the thione, predictable shifts in the NMR spectra are expected. The deshielding effect of the thiocarbonyl group on adjacent protons is generally less pronounced than that of a carbonyl group. Therefore, the protons alpha to the thione (at C-4) in this compound would likely resonate at a slightly upfield position compared to their counterparts in the corresponding lactam.

¹³C NMR spectroscopy is particularly informative for characterizing the thiocarbonyl carbon. The C=S carbon resonance is typically found significantly downfield, often in the range of 200-240 ppm, a region distinct from the C=O resonance of lactams (usually 170-180 ppm). This substantial downfield shift is a hallmark of the thiocarbonyl group and serves as a definitive diagnostic tool. The annulation of the bicyclic framework can influence the electronic environment and, consequently, the chemical shifts of the imidazole (B134444) ring in fused derivatives. researchgate.net

To facilitate a clearer understanding of these relationships, the following interactive data table provides representative ¹H NMR data for the closely related 2-azabicyclo[2.2.1]hept-5-en-3-one.

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-13.3-3.5m-
H-44.2-4.4m-
H-56.2-6.4m-
H-66.5-6.7m-
H-7a1.9-2.1d-
H-7b1.7-1.9d-
NH7.5-8.0br s-
Note: This data is representative and may vary based on solvent and experimental conditions.

Vibrational and electronic spectroscopy offer complementary information regarding the thiocarbonyl group in this compound.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum for identifying the thiocarbonyl group is its stretching vibration (νC=S). This absorption is typically found in the region of 1020-1250 cm⁻¹, which is significantly lower in frequency compared to the carbonyl stretch (νC=O) that appears around 1650-1800 cm⁻¹. osu.educopbela.org This difference arises from the greater mass of the sulfur atom compared to oxygen and the generally weaker C=S double bond. The precise position of the νC=S band can be influenced by the electronic and steric effects of the bicyclic system. The IR spectrum will also display characteristic bands for the C=C stretching of the alkene (around 1640-1680 cm⁻¹) and N-H stretching (around 3200-3400 cm⁻¹) of the thioamide functionality. libretexts.org

UV-Visible Spectroscopy: The electronic spectrum of thiocarbonyl compounds is characterized by a weak n→π* transition at longer wavelengths (in the visible region), which is responsible for the characteristic pale yellow or yellow color of many thiones. csu.edu.au This absorption is typically found in the range of 400-500 nm. A more intense π→π* transition occurs at shorter wavelengths, in the UV region. The replacement of a carbonyl group with a thiocarbonyl group generally leads to a bathochromic (red) shift in the electronic absorption maxima. mdpi.com

Spectroscopic TechniqueKey Absorption/TransitionTypical Wavenumber/Wavelength
Infrared (IR)C=S stretch (νC=S)1020-1250 cm⁻¹
Infrared (IR)C=C stretch (νC=C)1640-1680 cm⁻¹
Infrared (IR)N-H stretch (νN-H)3200-3400 cm⁻¹
UV-Visiblen→π400-500 nm
UV-Visibleπ→π< 300 nm

X-ray Crystallographic Studies on Solid-State Architectures of Thione Derivatives

X-ray crystallography provides the most definitive and unambiguous evidence for the three-dimensional structure of a molecule in the solid state. mdpi.com While a specific crystal structure of this compound may not be publicly available, analysis of related thione-containing heterocyclic derivatives allows for predictions of its solid-state architecture. researchgate.netmdpi.com

In the crystalline state, molecules of this compound would be expected to pack in a manner that maximizes intermolecular interactions. The thioamide functionality is capable of forming strong hydrogen bonds, with the N-H group acting as a hydrogen bond donor and the sulfur atom of the thiocarbonyl group acting as a hydrogen bond acceptor. These N-H···S=C hydrogen bonds are a common and influential packing motif in the crystal structures of thioamides and related compounds.

Conformational Dynamics and Inversion Barriers in Bridged Thiocarbonyl Systems

In bridged bicyclic systems, the inversion barrier is influenced by several factors, including ring size, the nature of the heteroatoms, and the presence of substituents. oup.com For the 2-azabicyclo[2.2.1]heptane framework, the strain associated with the bridged structure leads to a significant energy barrier for ring inversion compared to simpler monocyclic systems. The presence of the double bond in the five-membered ring further increases this rigidity.

The thiocarbonyl group itself does not directly participate in the ring inversion in the same way as a saturated ring atom, but its steric bulk and electronic properties can influence the conformational preferences and the energy landscape of the inversion process. The barrier to pyramidal inversion at the nitrogen atom is another dynamic process to consider, although in this fused bicyclic system, this inversion is likely to be significantly restricted due to the geometric constraints of the ring system. scribd.com Computational studies, in conjunction with dynamic NMR experiments, are powerful tools for quantifying these inversion barriers and understanding the conformational landscape of such bridged thiocarbonyl systems. oup.com

Computational and Theoretical Investigations of 2 Azabicyclo 2.2.1 Hept 5 Ene 3 Thione

Quantum Chemical Characterization of Electronic Structure and Bonding in the Thiocarbonyl Moiety

The replacement of the carbonyl oxygen with a sulfur atom in the 2-azabicyclo[2.2.1]hept-5-ene framework introduces significant changes to the electronic landscape of the molecule. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating these differences.

The electronic structure of the thiocarbonyl (C=S) group in 2-azabicyclo[2.2.1]hept-5-ene-3-thione is characterized by a more diffuse and polarizable electron cloud compared to its carbonyl counterpart. This is a consequence of the larger size and lower electronegativity of the sulfur atom. Natural Bond Orbital (NBO) analysis can provide a quantitative picture of the bonding in the thioamide moiety. In a typical thioamide, the C=S bond is composed of a σ-bond and a π-bond. The NBO analysis would likely reveal a significant delocalization of the nitrogen lone pair into the π* orbital of the C=S bond, contributing to the planarity of the thioamide group.

A key aspect of the electronic structure is the nature of the frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For many thiocarbonyl compounds, the HOMO is often associated with the lone pair electrons on the sulfur atom, while the LUMO is typically the π* anti-bonding orbital of the C=S bond. The energy of these orbitals is a critical determinant of the molecule's reactivity.

OrbitalDescriptionTypical Energy Range (eV)
HOMOHighest Occupied Molecular Orbital, often localized on the sulfur lone pair.-5.5 to -6.5
LUMOLowest Unoccupied Molecular Orbital, typically the π* orbital of the C=S bond.-1.0 to -2.0
HOMO-LUMO GapEnergy difference between HOMO and LUMO, indicative of chemical reactivity.3.5 to 5.5

This table presents illustrative energy ranges for a generic bicyclic thioamide based on computational studies of related thiocarbonyl compounds. Actual values for this compound would require specific calculations.

Reaction Pathway Analysis and Transition State Elucidation for Thione-Mediated Processes

The strained bicyclic framework and the reactive thiocarbonyl group suggest that this compound could participate in a variety of thermally or photochemically induced reactions. Computational methods are invaluable for mapping the potential energy surfaces of these reactions, identifying transition states, and calculating activation barriers.

Retro-cheletropic Mechanisms: Bicyclic systems containing a sulfur atom can undergo retro-cheletropic reactions, leading to the extrusion of a small molecule. For this compound, a potential retro-cheletropic reaction could involve the expulsion of a sulfur-containing species, although this would likely require significant energy input due to the stability of the bicyclic system. Computational analysis would involve locating the transition state for the concerted breaking of the two C-S bonds and calculating the associated activation energy.

Sigmatropic Shifts: Sigmatropic rearrangements are another class of pericyclic reactions that could be accessible to this molecule. These reactions involve the migration of a σ-bond across a π-system. The presence of the double bond in the bicyclic frame and the thioamide functionality could allow for various sigmatropic shifts, potentially leading to isomeric structures. DFT calculations can be employed to determine the feasibility of such rearrangements by modeling the transition states and comparing the activation energies with other potential reaction pathways. nih.gov

Reaction TypeDescriptionIllustrative Activation Energy (kcal/mol)
Retro-cheletropic ExtrusionConcerted extrusion of a small molecule (e.g., S).> 50
nih.govnih.gov-Sigmatropic ShiftMigration of a group across the thioamide moiety.30 - 40
nih.govnih.gov-Sigmatropic ShiftCope-like rearrangement involving the double bond.25 - 35

This table provides hypothetical activation energies for potential reactions of a bicyclic thione, based on computational studies of similar pericyclic reactions. Specific values for the target molecule are not available.

Prediction of Spectroscopic Parameters for Elucidating Complex Reaction Intermediates and Products

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is crucial for their identification and characterization, especially for transient intermediates or complex products.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT. For this compound, the ¹³C chemical shift of the thiocarbonyl carbon would be a particularly distinctive feature, expected to be significantly downfield compared to the corresponding carbonyl carbon.

Vibrational Spectroscopy: The infrared (IR) spectrum of the molecule can be simulated by calculating the vibrational frequencies. The C=S stretching frequency is a key diagnostic peak for thiocarbonyl compounds, typically appearing in the region of 1000-1250 cm⁻¹. The exact position would be influenced by the bicyclic strain and the electronic effects of the thioamide group.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption spectra. Thiocarbonyl compounds are known for their characteristic n→π* transition, which often falls in the visible region, rendering many of them colored. The λmax for this transition in this compound would be sensitive to the electronic environment and the geometry of the molecule.

Spectroscopic ParameterPredicted Value/RangeComputational Method
¹³C NMR (C=S)190 - 210 ppmGIAO-DFT
IR (C=S stretch)1050 - 1150 cm⁻¹DFT frequency calculation
UV-Vis (n→π* λmax)450 - 550 nmTD-DFT

This table presents predicted spectroscopic parameters for a bicyclic thioamide based on established computational methods and data for related compounds. Experimental verification is required.

Molecular Dynamics Simulations and Conformational Energy Landscapes of Bridged Thiones

The bicyclo[2.2.1]heptane framework is known for its rigidity, yet it possesses a degree of flexibility that can be explored through molecular dynamics (MD) simulations. These simulations can provide insights into the conformational energy landscape of this compound, revealing the accessible conformations and the energy barriers between them.

MD simulations would likely show that the bicyclic core of the molecule maintains its rigid structure, with the primary conformational flexibility arising from the puckering of the five-membered ring containing the thioamide. The energy landscape would be characterized by a deep energy minimum corresponding to the ground-state geometry, with higher energy regions corresponding to distorted or strained conformations.

Understanding the conformational preferences is important as it can influence the molecule's reactivity and its interaction with other molecules. For instance, the accessibility of certain conformations may be a prerequisite for specific pericyclic reactions. The conformational energy landscape can also be used to calculate thermodynamic properties such as conformational entropy.

Conformational FeatureDescriptionExpected Energy Barrier (kcal/mol)
Ring PuckeringInversion of the five-membered ring.5 - 10
Bridgehead PyramidalizationDistortion of the bridgehead carbon geometry.> 20

This table provides estimated energy barriers for conformational changes in a bicyclo[2.2.1]heptane system, based on general principles of conformational analysis. Specific simulations for the target molecule are needed for precise values.

Applications of 2 Azabicyclo 2.2.1 Hept 5 Ene 3 Thione in Advanced Organic Synthesis

Role as a Precursor for Novel Sulfur-Containing Heterocyclic Systems (e.g., hydantoins, thiohydantoins, imidazoles)

The strained 2-azabicyclo[2.2.1]heptene framework serves as a valuable template for the synthesis of novel heterocyclic systems. Research has demonstrated that precursors such as 3-acyl-2-azabicyclo[2.2.1]hept-5-enes can be effectively utilized to construct fused hydantoin, thiohydantoin, and imidazole (B134444) rings. researchgate.netresearchgate.net

Detailed studies have shown that these transformations proceed through reactions with isocyanates and isothiocyanates, followed by base-mediated cyclization. researchgate.net For instance, the reaction of a 3-acyl-2-azabicyclo[2.2.1]hept-5-ene with phenyl isothiocyanate leads to the formation of a thiohydantoin derivative incorporated with the azabicyclic skeleton. researchgate.net Similarly, using ethoxycarbonyl isothiocyanate as a reactant yields a 1,3-dihydro-2H-imidazole-2-thione derivative. researchgate.net These reactions highlight the utility of the azabicyclic scaffold in generating architecturally complex, sulfur-containing heterocycles, which are classes of compounds with significant interest in medicinal chemistry. jchemrev.comsemanticscholar.orgresearchgate.net The desulfurization of the resulting imidazole-thione with Raney nickel can further afford a phenyl-substituted imidazole fused with the bicyclic system. researchgate.net

The table below summarizes the synthesis of these heterocyclic systems from precursors related to 2-azabicyclo[2.2.1]hept-5-ene-3-thione.

Starting MaterialReagentProductReference
3-Acyl-2-azabicyclo[2.2.1]hept-5-enesPhenyl isocyanateFused Hydantoin researchgate.net
3-Acyl-2-azabicyclo[2.2.1]hept-5-enesPhenyl isothiocyanateFused Thiohydantoin researchgate.net
3-Acyl-2-azabicyclo[2.2.1]hept-5-enesEthoxycarbonyl isothiocyanateFused 1,3-dihydro-2H-imidazole-2-thione researchgate.net

Development of this compound as a Chiral Auxiliary or Ligand Scaffold in Asymmetric Catalysis

The rigid, conformationally constrained structure of the 2-azabicyclo[2.2.1]heptene framework is an attractive feature for applications in asymmetric synthesis. The corresponding oxygen-containing lactam, particularly its enantiomerically pure forms like (1R)-(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one and (1S)-(+)-2-Azabicyclo[2.2.1]hept-5-en-3-one, has been extensively developed as a chiral auxiliary. sigmaaldrich.comacs.org However, based on available scientific literature, dedicated research into the specific development and application of this compound as a chiral auxiliary or as a foundational scaffold for chiral ligands in asymmetric catalysis is not widely reported.

Utilization in the Construction of Architecturally Complex Molecular Scaffolds and Ring Systems

The inherent strain and unique three-dimensional geometry of the 2-azabicyclo[2.2.1]heptene system make it a valuable synthon for creating architecturally complex molecules. researchgate.net The double bond within the ring allows for a variety of chemical manipulations, providing access to functionalized cyclopentane (B165970) derivatives and other intricate ring systems. nih.gov Radical deoxygenation reactions of related 3-azatricyclo[2.2.1.02,6]heptan-5-ols have been shown to produce substituted 2-azabicyclo[2.2.1]hept-5-enes. researchgate.net While the lactam analog is a cornerstone in this area, leading to important antiviral agents, specific examples detailing the use of this compound itself as a primary building block for constructing such complex scaffolds are not extensively documented in current chemical literature.

Methodological Advancements in Stereoselective Synthesis via Thiocarbonyl Transformations

The thiocarbonyl group (C=S) is a versatile functional group that can participate in various chemical transformations distinct from its carbonyl (C=O) counterpart. These reactions are crucial for synthesizing diverse sulfur-containing compounds. In principle, stereoselective transformations of the thiocarbonyl group in this compound could provide a pathway to novel, stereochemically defined structures. However, a review of the scientific literature indicates that methodological advancements focusing specifically on stereoselective synthesis through transformations of the thiocarbonyl group within this compound have not been a major focus of reported research.

Future Perspectives and Emerging Research Avenues for 2 Azabicyclo 2.2.1 Hept 5 Ene 3 Thione Chemistry

Design and Synthesis of Highly Functionalized Thione Derivatives with Tunable Reactivity

A primary goal in advancing the chemistry of 2-azabicyclo[2.2.1]hept-5-ene-3-thione is the development of synthetic routes to its highly functionalized derivatives. By strategically introducing various substituents, it should be possible to modulate the electronic and steric properties of the molecule, thereby fine-tuning the reactivity of both the thione and the olefin.

The synthesis of the parent thione can be envisioned through thionation of the corresponding Vince lactam, a common transformation in organic chemistry. Future research will likely focus on developing regioselective and stereoselective methods to introduce functional groups at the nitrogen atom, the bridgehead carbons, or across the C5-C6 double bond. For instance, N-alkylation or N-acylation could alter the electron density of the thiocarbonyl group, while functionalization of the double bond could pave the way for tandem reactions. The ability to create a diverse library of these derivatives is critical for exploring their full potential in synthesis.

Table 1: Potential Strategies for Synthesizing Functionalized Thione Derivatives and Their Predicted Reactivity

Functionalization SiteSynthetic ApproachPotential SubstituentTunable Reactivity Aspect
Nitrogen (N-2)Deprotonation followed by electrophilic quenchAcyl, Sulfonyl, Alkyl groupsModulates the nucleophilicity and electronic properties of the C=S bond.
Olefin (C5-C6)Diels-Alder reactions, dihydroxylation, epoxidationFused rings, diols, epoxidesIntroduces stereochemical complexity and new functional handles.
Bridgehead (C1, C4)Directed C-H functionalizationAryl, alkyl groupsAlters steric environment around the reactive centers.
Alpha-carbon (C4)Enethiolate formation and alkylationAlkyl, functionalized side chainsCreates functionalized cyclopentane (B165970) precursors upon ring opening.

Exploration of Novel Catalytic Reactions and Methodologies Involving Bridged Thiones

The unique strain and geometry of bicyclic thiones could be exploited in novel catalytic transformations. Research in this area would focus on developing new catalytic systems that can selectively activate either the thiocarbonyl group or the olefin within the strained framework.

Transition metal catalysis offers a promising avenue. The soft sulfur atom of the thione is an excellent ligand for late transition metals like palladium, gold, or rhodium. This coordination could enable a host of catalytic cycles that are not accessible to the corresponding lactam. For example, gold catalysts, known to activate alkynes, might interact uniquely with the strained olefin in the presence of the coordinating thione nih.govyoutube.com. Furthermore, the development of catalysts for asymmetric reactions, such as enantioselective hydrogenations or cycloadditions, would be a significant advance, providing access to chiral sulfur-containing building blocks. The study of bridged thiazolium salts has shown that ring strain can dramatically affect catalytic activity, a principle that would be fascinating to explore with this system rsc.org.

Table 2: Prospective Catalytic Methodologies for this compound

Catalysis TypeProposed ReactionTarget BondPotential Outcome
Transition Metal Catalysis (e.g., Rh, Ru)Asymmetric HydrogenationC=CChiral saturated bicyclic thioamides.
Transition Metal Catalysis (e.g., Pd, Ni)Thio-Heck Reaction / Cross-CouplingC=SFormation of C-S and C-C bonds, creating complex scaffolds.
Photoredox CatalysisRadical Addition / CycloadditionC=S or C=CAccess to novel radical-mediated transformations and complex ring systems.
OrganocatalysisEnantioselective Michael AdditionC=CSynthesis of functionalized cyclopentane derivatives with high stereocontrol.

Advanced Computational Modeling for Predictive Synthesis and Reactivity of Thiocarbonyl Systems

Given the novelty of this compound, computational chemistry will be an invaluable tool for predicting its properties and guiding experimental work. Quantum chemical calculations can provide deep insights into the molecule's electronic structure, ring strain, and the thermodynamics of potential reaction pathways.

Methods like Density Functional Theory (DFT) can be used to model the ground state geometry, frontier molecular orbitals (HOMO-LUMO), and transition states for various reactions. This could help researchers understand, for example, the regioselectivity of cycloaddition reactions or the activation barriers for catalyst-mediated processes. Comparing the computed properties of the thione with its well-understood lactam analogue would provide a clear picture of how the C=S bond alters the molecule's reactivity profile. Such predictive power can significantly accelerate the discovery of new reactions by identifying promising avenues for investigation and avoiding less fruitful experimental efforts researchgate.net.

Table 3: Role of Computational Modeling in Advancing Thione Chemistry

Computational MethodArea of InvestigationKey Insights to be Gained
Density Functional Theory (DFT)Reaction Mechanism StudiesCalculation of transition state energies to predict reaction feasibility and selectivity.
Natural Bond Orbital (NBO) AnalysisElectronic StructureQuantification of charge distribution and orbital interactions to understand reactivity.
Molecular Dynamics (MD)Conformational AnalysisExploration of the conformational landscape and its influence on reactivity.
Quantum Theory of Atoms in Molecules (QTAIM)Bonding AnalysisCharacterization of ring strain and the nature of the C=S and C=C bonds.

Integration into Materials Science and Supramolecular Chemistry at a Fundamental Level

Beyond its role as a synthetic intermediate, the rigid, well-defined structure of this compound makes it an intriguing building block for materials science and supramolecular chemistry chemindigest.com. The predictable geometry of the bicyclic scaffold, combined with the unique properties of the thiocarbonyl group, offers opportunities for creating ordered, functional materials.

In materials science, polymers incorporating this thione unit could exhibit novel properties. The sulfur atom could be used to coordinate with metal surfaces or nanoparticles, creating hybrid organic-inorganic materials nih.gov. In supramolecular chemistry, the thione could act as a hydrogen bond acceptor or a metal-binding site within larger, self-assembled structures rsc.orgnih.gov. The rigidity of the scaffold is highly desirable for creating pre-organized hosts for molecular recognition or for building complex, well-defined supramolecular polymers. Exploring the self-assembly of functionalized thione derivatives could lead to new sensors, responsive materials, or even systems that mimic biological functions.

Table 4: Potential Applications in Materials and Supramolecular Science

FieldConceptKey Molecular FeaturePotential Application
Materials ScienceMonomer for Ring-Opening Metathesis Polymerization (ROMP)Strained C=C bondSynthesis of functional polymers with sulfur atoms in the backbone.
Supramolecular ChemistryScaffold for Molecular Tweezers/ClipsRigid bicyclic structureHost-guest chemistry and molecular recognition.
Materials ScienceLigand for Nanoparticle StabilizationThiocarbonyl sulfur atomCreation of stable, functionalized metal nanoparticles.
Supramolecular ChemistryBuilding Block for Coordination PolymersN-H donor and C=S acceptor sitesFormation of ordered, crystalline networks through non-covalent interactions.

Q & A

Q. Q1. What synthetic routes are available for 2-azabicyclo[2.2.1]hept-5-ene-3-thione, and how can its purity be validated?

Answer: While direct evidence for the thione derivative is limited, synthesis of the analogous lactam (3-one) involves cyclization of precursors like norbornene derivatives under catalytic conditions . For the thione, thionation reagents (e.g., Lawesson’s reagent or P₄S₁₀) could replace oxygen with sulfur. Characterization requires a combination of:

  • Melting point analysis (e.g., lactam enantiomers show distinct mp ranges: (–)-enantiomer 92–100°C, (±)-form 55–59°C ).
  • Spectroscopy: NMR (¹H/¹³C) to confirm bicyclic scaffold and thione C=S bond (~120–140 ppm in ¹³C NMR).
  • Mass spectrometry for molecular ion validation (expected m/z: 125.14 for C₆H₇NS).

Advanced Reactivity & Selectivity

Q. Q2. How does the thione group influence regioselectivity in cycloaddition reactions compared to the lactam (3-one)?

Answer: In the lactam system, phenyl azide cycloaddition exhibits 100% exo-facial selectivity in [2.2.1] systems, forming triazolines that photolyze to aziridines . The thione’s higher polarizability and weaker C=S vs. C=O bond may alter transition-state geometry, potentially shifting regioselectivity. Methodological considerations:

  • Computational modeling (DFT) to compare frontier molecular orbitals (HOMO/LUMO) of thione vs. lactam.
  • Kinetic studies under varied temperatures to probe activation barriers.
  • X-ray crystallography to resolve adduct stereochemistry .

Basic Spectroscopic Differentiation

Q. Q3. How can researchers distinguish between the thione (3-thione) and lactam (3-one) derivatives spectroscopically?

Answer: Key differences include:

  • IR spectroscopy: Thione shows C=S stretch ~1050–1250 cm⁻¹ (vs. C=O ~1650–1750 cm⁻¹ for lactam) .
  • ¹³C NMR: Thione carbonyl resonates at ~120–140 ppm (vs. ~170–200 ppm for lactam) .
  • UV-Vis: Thione’s n→π* transitions occur at longer wavelengths due to sulfur’s lower electronegativity.

Advanced Functionalization Strategies

Q. Q4. What strategies enable stereospecific functionalization of the bicyclic thione scaffold for medicinal chemistry applications?

Answer: While direct evidence is lacking, analogous lactam systems are functionalized via:

  • Nucleophilic addition at the thione sulfur (e.g., alkylation or acylation).
  • Metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at halogenated positions .
  • Photolytic aziridine formation from triazoline intermediates, enabling stereospecific ring-opening for drug precursors (e.g., antitumor agents ).
  • Chiral resolution via diastereomeric salt formation (e.g., using (–)-camphorsulfonic acid ).

Data Contradiction & Validation

Q. Q5. How should researchers address discrepancies in reported physical properties (e.g., melting points) for bicyclic thione derivatives?

Answer: Variations may arise from:

  • Enantiomeric purity: (–)- vs. (±)-forms have distinct mp ranges in lactams .
  • Polymorphism: Recrystallization solvents (e.g., ethanol vs. hexane) affect crystal packing.
  • Validation steps:
    • Repeat synthesis with strict stoichiometric control.
    • Use differential scanning calorimetry (DSC) to identify polymorphic transitions.
    • Cross-validate with HPLC purity assays .

Advanced Pharmacological Potential

Q. Q6. Can the thione scaffold serve as a bioisostere for lactams in drug discovery, and what are the methodological challenges?

Answer: Thiones may improve metabolic stability (C=S resists esterases) or enhance metal-binding (e.g., for kinase inhibition). Challenges include:

  • Synthetic accessibility: Thionation often requires harsh reagents (e.g., P₄S₁₀), complicating scalability.
  • Toxicity profiling: Screen for reactive sulfur byproducts (e.g., H₂S release).
  • Comparative bioactivity assays: Test thione vs. lactam derivatives in cell-based models (e.g., antiproliferative IC₅₀ values, as in bicyclic sulfonamides ).

Basic Computational Modeling

Q. Q7. What computational tools are recommended for predicting the reactivity of this compound?

Answer:

  • DFT software (Gaussian, ORCA): Optimize geometry and calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Molecular dynamics (MD): Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF).
  • Docking studies (AutoDock Vina): Probe interactions with biological targets (e.g., enzymes with thiol-binding pockets) .

Advanced Stereochemical Analysis

Q. Q8. How can researchers resolve stereochemical ambiguities in bicyclic thione derivatives?

Answer:

  • Chiral chromatography (HPLC with amylose/ cellulose columns) for enantiomer separation .
  • Vibrational circular dichroism (VCD): Assign absolute configuration via C=S vibrational modes.
  • NOESY NMR: Detect spatial proximity of protons in rigid bicyclic systems .

Basic Safety & Handling

Q. Q9. What safety precautions are advised when handling this compound?

Answer:

  • Toxicity data: While specific studies are lacking, similar bicyclic amines may irritate mucous membranes. Use fume hoods and PPE.
  • Stability: Store under inert atmosphere (N₂/Ar) to prevent oxidation of C=S.
  • Waste disposal: Neutralize with oxidizing agents (e.g., KMnO₄) before disposal .

Advanced Mechanistic Studies

Q. Q10. What experimental approaches elucidate the mechanism of thione participation in [3+2] cycloadditions?

Answer:

  • Kinetic isotope effects (KIE): Compare reaction rates with deuterated vs. protiated thione.
  • Trapping intermediates: Use low-temperature NMR to isolate triazoline adducts .
  • Electron paramagnetic resonance (EPR): Detect radical intermediates in photolytic aziridine formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.